molecular formula C10H10N2O B13669712 2-(1-Methoxycyclopropyl)isonicotinonitrile

2-(1-Methoxycyclopropyl)isonicotinonitrile

Cat. No.: B13669712
M. Wt: 174.20 g/mol
InChI Key: CJRMTWOIYGLYDQ-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclopropyl)isonicotinonitrile is an organic compound with the molecular formula C10H10N2O. This compound features a cyclopropyl ring substituted with a methoxy group and an isonicotinonitrile moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclopropyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with a methoxycyclopropyl derivative. One common method includes the use of a cyclopropylcarbinol intermediate, which is then methoxylated and subsequently reacted with isonicotinonitrile under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclopropyl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methoxycyclopropyl)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclopropyl)isonicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methoxycyclopropyl)isonicotinonitrile is unique due to the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(1-methoxycyclopropyl)pyridine-4-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-13-10(3-4-10)9-6-8(7-11)2-5-12-9/h2,5-6H,3-4H2,1H3

InChI Key

CJRMTWOIYGLYDQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C2=NC=CC(=C2)C#N

Origin of Product

United States

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